2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one
Beschreibung
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Eigenschaften
CAS-Nummer |
1164483-12-8 |
|---|---|
Molekularformel |
C21H19N3OS |
Molekulargewicht |
361.5g/mol |
IUPAC-Name |
(5Z)-2-(3,4-dimethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-13-8-9-16(10-14(13)2)22-21-23-20(25)19(26-21)11-15-12-24(3)18-7-5-4-6-17(15)18/h4-12H,1-3H3,(H,22,23,25)/b19-11- |
InChI-Schlüssel |
JZEFBZMLAJEBMC-ODLFYWEKSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the thiazole or indole rings .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethylanilino)-5-[(1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the indole ring.
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-2-yl)methylene]-1,3-thiazol-4(5H)-one: Methyl group positioned differently on the indole ring.
Uniqueness
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is unique due to the specific positioning of the methyl group on the indole ring, which may influence its biological activity and chemical reactivity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
